8-Chlorocaffeine

Vue d'ensemble

Description

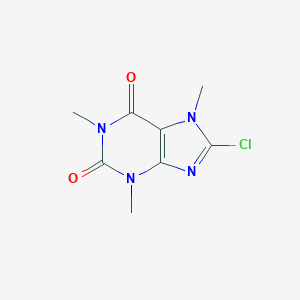

La 8-Chloro Caffeine, également connue sous le nom de 8-chloro-1,3,7-triméthyl-3,7-dihydro-1H-purine-2,6-dione, est un dérivé de la caféine. C’est un composé stimulant appartenant à la classe chimique des xanthines, avec des effets physiologiques similaires à ceux de la caféine. La formule moléculaire de la 8-Chloro Caffeine est C8H9ClN4O2, et sa masse moléculaire est de 228,64 g/mol .

Applications De Recherche Scientifique

8-Chloro Caffeine has several applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of caffeine derivatives.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Studied for its potential therapeutic effects, particularly in combination with other drugs.

Industry: Used in the synthesis of other chemical compounds and as an additive in certain products.

Mécanisme D'action

Le mécanisme d’action de la 8-Chloro Caffeine est similaire à celui de la caféine. Elle agit principalement comme un antagoniste des récepteurs de l’adénosine, en particulier du récepteur A2A. En bloquant ces récepteurs, la 8-Chloro Caffeine empêche les effets inhibiteurs de l’adénosine sur l’activité neuronale, ce qui conduit à une augmentation du tir neuronal et à une stimulation. Cela se traduit par des effets physiologiques tels qu’une augmentation de la vigilance et une diminution de la fatigue .

Composés similaires :

Caféine : Le composé parent, largement connu pour ses effets stimulants.

8-Chlorotéophylline : Un autre dérivé chloré de la xanthine ayant des propriétés stimulantes similaires.

Théobromine : Une xanthine naturelle que l’on trouve dans le cacao, ayant des effets stimulants plus légers.

Unicité de la 8-Chloro Caffeine : La 8-Chloro Caffeine est unique en raison de la présence de l’atome de chlore en position 8 du cycle xanthine. Cette modification modifie ses propriétés chimiques et son activité biologique par rapport à la caféine et aux autres dérivés de la xanthine. L’atome de chlore augmente l’acidité du composé, ce qui le rend plus approprié pour former des co-sels avec d’autres médicaments, tels que la diphénhydramine dans le médicament antiémétique dimenhydrinate .

Analyse Biochimique

Biochemical Properties

8-Chlorocaffeine interacts with various biomolecules, primarily enzymes, proteins, and other biomolecules in the cell . It is suggested that this compound acts by inhibiting the excision enzyme of the dark repair system .

Cellular Effects

This compound has been shown to influence cell function. It potentiates UV-induced chromosomal aberrations in Chinese hamster embryonic lung cells . It also produces protein-associated DNA breaks in isolated nuclei from L1210 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is suggested that this compound acts by inhibiting the excision enzyme of the dark repair system, affecting the DNA repair process .

Temporal Effects in Laboratory Settings

It has been suggested that this compound inhibits the dark repair system, implying potential long-term effects on cellular function .

Metabolic Pathways

As a derivative of caffeine, it may share similar metabolic pathways, which involve enzymes and cofactors .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 8-Chloro Caffeine peut être synthétisée par chloration de la caféine. Le processus implique la réaction de la caféine avec du gaz chlore en présence d’un solvant approprié, comme l’acide acétique, dans des conditions contrôlées de température et de pression. La réaction produit généralement la 8-Chloro Caffeine comme produit principal.

Méthodes de production industrielle : Dans les milieux industriels, la production de la 8-Chloro Caffeine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de caféine et de gaz chlore de haute pureté, avec un contrôle précis des paramètres de réaction pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 8-Chloro Caffeine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour former des dérivés déchlorés.

Substitution : L’atome de chlore peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Formation d’oxydes et de dérivés hydroxylés.

Réduction : Formation de dérivés de la caféine déchlorés.

Substitution : Formation de dérivés substitués de la caféine avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

La 8-Chloro Caffeine a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme étalon de référence en chimie analytique pour l’étude des dérivés de la caféine.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Étudiée pour ses effets thérapeutiques potentiels, en particulier en association avec d’autres médicaments.

Industrie : Utilisée dans la synthèse d’autres composés chimiques et comme additif dans certains produits.

Comparaison Avec Des Composés Similaires

Caffeine: The parent compound, widely known for its stimulant effects.

8-Chlorotheophylline: Another chlorinated xanthine derivative with similar stimulant properties.

Theobromine: A naturally occurring xanthine found in cocoa, with milder stimulant effects.

Uniqueness of 8-Chloro Caffeine: 8-Chloro Caffeine is unique due to the presence of the chlorine atom at the 8-position of the xanthine ring. This modification alters its chemical properties and biological activity compared to caffeine and other xanthine derivatives. The chlorine atom increases the compound’s acidity, making it more suitable for forming co-salts with other drugs, such as diphenhydramine in the antiemetic drug dimenhydrinate .

Activité Biologique

8-Chlorocaffeine, a derivative of caffeine, has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

This compound (C_8H_8ClN_4O_2) is structurally similar to caffeine but features a chlorine atom at the 8-position of the xanthine ring. The synthesis of this compound typically involves halogenation reactions of caffeine derivatives. For instance, 8-bromocaffeine can be converted to this compound through nucleophilic substitution reactions with chloride sources under controlled conditions .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study comparing various caffeine derivatives demonstrated that this compound can induce DNA damage in cancer cells, specifically single-strand breaks (SSBs) and double-strand breaks (DSBs). These effects were observed in L1210 leukemia cell nuclei, where this compound was shown to inhibit DSBs induced by ellipticine, a known topoisomerase II inhibitor .

Table 1: Biological Effects of this compound

| Biological Effect | Observations |

|---|---|

| Induction of DNA SSBs | Present in treated cancer cells |

| Induction of DNA DSBs | Detected in L1210 cell nuclei |

| Inhibition of DSBs by ellipticine | Significant reduction observed |

| Cytotoxicity against cancer lines | Effective against various cancer cell lines |

The mechanism by which this compound exerts its biological effects appears to involve its interaction with cellular components that regulate DNA integrity. It has been suggested that the compound may act as an inhibitor of topoisomerase II, similar to other methylated xanthines. However, it does not form cleavable complexes with purified topoisomerase II when tested with SV40 and human c-myc DNA substrates .

Case Studies and Research Findings

- DNA Damage Induction : In a comparative study involving 8-methoxycaffeine and this compound, both compounds were shown to induce SSBs and DSBs in a dose-dependent manner. The results indicated that while both compounds share similar mechanisms, their efficacy varies based on structural modifications .

- Cytotoxicity Assessment : A recent investigation into various substituted caffeine derivatives highlighted that this compound exhibited promising cytotoxic effects against melanoma and breast cancer cell lines. The study emphasized the importance of C8 modifications in enhancing biological activity .

- Pharmacological Applications : Beyond its anticancer potential, research has explored the broader pharmacological applications of xanthine derivatives like this compound. These compounds have been recognized for their roles in treating neurodegenerative diseases and respiratory conditions due to their ability to modulate adenosine receptors and phosphodiesterases .

Propriétés

IUPAC Name |

8-chloro-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKPGBJNNATDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197722 | |

| Record name | 8-Chlorocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-49-7 | |

| Record name | 8-Chlorocaffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chlorocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chlorocaffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chlorocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-CHLOROCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Research suggests that 8-Chlorocaffeine, similar to its analog 8-Methoxycaffeine (8-MOC), can induce single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in cellular DNA. [] This DNA damage appears to be transient and reversible upon drug removal. [] Additionally, this compound exhibits a temperature-dependent enhancement of chromosomal aberration frequency induced by alkylating agents, particularly di- and trifunctional ones, in Chinese hamster cells. [] This effect is more pronounced at higher temperatures (37°C) and when administered immediately after the alkylating agent. []

ANone: this compound (1,3,7-Trimethyl-8-chloro-3,7-dihydro-1H-purine-2,6-dione) possesses the molecular formula C8H9ClN4O2 and a molecular weight of 228.63 g/mol. While specific spectroscopic data is not provided in the given abstracts, characteristic peaks in NMR and IR spectroscopy can be expected due to the presence of methyl groups, a chlorine atom, and the purine ring system.

A: While 8-MOC demonstrates functional similarities to the topoisomerase II inhibitor ellipticine in inducing DNA damage, neither 8-MOC, caffeine, nor this compound could stimulate the formation of a cleavable complex with purified L1210 topoisomerase II. [] This suggests that these methylated oxypurines might act on a different topoisomerase II form or require the natural chromatin environment within the nucleus for their activity. []

A: Yes, this compound can be synthesized through electrochemical oxidation of caffeine using KCl as an electrolyte. [] This method offers an alternative to traditional chemical synthesis routes.

A: Yes, the binding affinity of xanthine derivatives to bovine serum albumin is influenced by their structure. [] Anionic xanthine species generally exhibit stronger interactions compared to their neutral counterparts. [] This suggests that electrostatic interactions play a crucial role in the binding process.

A: Studies in Chinese hamster cells show that the temperature during exposure to 8-Methoxycaffeine and this compound significantly impacts their ability to induce chromosomal aberrations during specific cell cycle phases. [] This highlights the importance of considering temperature as a crucial factor when studying the genetic effects of these compounds.

A: Both caffeine and this compound have demonstrated an ability to inhibit the dark repair of ultraviolet (UV) damage in DNA. [] The kinetics of this inhibition could offer insights into the mechanism by which these compounds interfere with DNA repair pathways.

A: Research indicates that analogs of xanthine can modulate the mutagenic effects of UV light. [] Understanding these interactions is crucial for assessing the potential risks and benefits associated with xanthine derivative exposure in combination with UV radiation.

A: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it can be reacted with various nucleophiles, including benzyl alcohols, [] to create a library of 8-benzyloxycaffeine analogs. [] These analogs can be further evaluated for their biological activity, such as inhibition of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. []

A: Researchers have successfully conjugated caffeine with eudesmanolides, a class of sesquiterpene lactones, using nitrogen-containing linkers. [] This approach allows for the creation of hybrid molecules potentially combining the biological properties of both caffeine and eudesmanolides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.